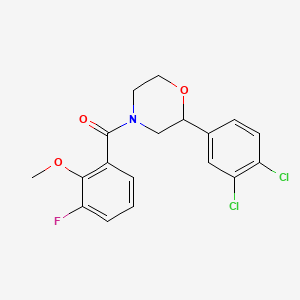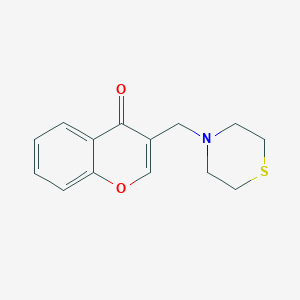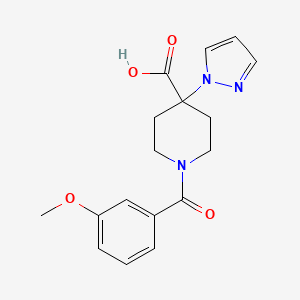
2-(3,4-dichlorophenyl)-4-(3-fluoro-2-methoxybenzoyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dichlorophenyl)-4-(3-fluoro-2-methoxybenzoyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been widely used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dichlorophenyl)-4-(3-fluoro-2-methoxybenzoyl)morpholine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters. This leads to an increase in the levels of neurotransmitters such as acetylcholine and dopamine, which are important for the proper functioning of the nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. Moreover, it has been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10, which help to reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(3,4-dichlorophenyl)-4-(3-fluoro-2-methoxybenzoyl)morpholine is its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the research on 2-(3,4-dichlorophenyl)-4-(3-fluoro-2-methoxybenzoyl)morpholine. One of the directions is to investigate its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Moreover, further studies are needed to determine the mechanism of action and potential side effects of this compound. Additionally, the development of new derivatives of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the treatment of various diseases. However, further studies are needed to determine the safe dosage and potential side effects of this compound. Additionally, the development of new derivatives of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Métodos De Síntesis
The synthesis method of 2-(3,4-dichlorophenyl)-4-(3-fluoro-2-methoxybenzoyl)morpholine involves the reaction between 3,4-dichloroaniline and 3-fluoro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with morpholine to yield the final product.
Aplicaciones Científicas De Investigación
2-(3,4-dichlorophenyl)-4-(3-fluoro-2-methoxybenzoyl)morpholine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. Moreover, it has been investigated for its potential use in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and epilepsy.
Propiedades
IUPAC Name |
[2-(3,4-dichlorophenyl)morpholin-4-yl]-(3-fluoro-2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2FNO3/c1-24-17-12(3-2-4-15(17)21)18(23)22-7-8-25-16(10-22)11-5-6-13(19)14(20)9-11/h2-6,9,16H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNOWYXZADGUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C(=O)N2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B5370775.png)
![7-ethyl-1-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-3-methyl-6,7-dihydroimidazo[1,5-a]pyrazin-8(5H)-one](/img/structure/B5370790.png)
![(5R,11aS)-3-[6-(methoxymethyl)pyrimidin-4-yl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5370798.png)
![7-methyl-2-[morpholin-4-yl(oxo)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5370802.png)
![2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5370809.png)
![N-cycloheptyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5370827.png)



![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370843.png)
![ethyl 5-[(2-methoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5370850.png)

![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(1H-pyrrol-2-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5370863.png)
![(3aR*,6aS*)-2-ethyl-5-{[(3-fluorobenzyl)amino]carbonyl}-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5370866.png)